Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI)
Description
Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI) is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by its unique structure, which includes a cyclohexyl ring with a hydroxyl group and a phenylmethyl ester group.
Properties
IUPAC Name |
benzyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQLGJJPYSFXPM-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester typically involves the reaction of [(1S,2S)-2-hydroxycyclohexyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control systems ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A carbamate with a similar ester functional group.
3-Methoxyphenylboronic acid: A compound with a similar aromatic ester group.
Uniqueness
Carbamic acid, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a phenylmethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Biological Activity
Carbamic acid derivatives, particularly esters like [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI), have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
1. Overview of Carbamic Acid Derivatives
Carbamic acid derivatives are characterized by their ability to form stable structures that can interact with various biological targets. The compound in focus, [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI), is a specific carbamate that has been studied for its potential therapeutic applications.
The biological activity of carbamic acid derivatives often involves the inhibition of specific enzymes or receptors. For instance, carbamates can act as reversible inhibitors of acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
3.1 Anticancer Activity
Research has indicated that certain carbamate esters exhibit cytotoxic effects against various cancer cell lines. In studies involving similar compounds, it was noted that they could induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
- Case Study : A related carbamate compound demonstrated significant cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values indicating effective concentration ranges for inducing cell death .
3.2 Antiviral Properties
Carbamic acid derivatives have also been explored for their antiviral potential. They may inhibit viral replication by targeting viral enzymes or interfering with the host cell's machinery.
- Case Study : The antiviral activity of a thiazolylphenyl derivative was investigated, showing effectiveness against acyclovir-resistant strains of herpes simplex virus . While not directly involving 9CI, such findings suggest a broader class effect among carbamate derivatives.
4. Data Tables
The following table summarizes the biological activities and effects observed in various studies involving carbamic acid derivatives:
| Study | Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|---|
| Study 1 | DMEHE | HepG2 | 42 | Apoptosis |
| Study 1 | DMEHE | MCF-7 | 100 | Apoptosis |
| Study 2 | Thiazolylphenyl derivative | HSV-1 PAA5 | Not specified | Viral replication inhibition |
5. Conclusion
The compound [(1S,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester (9CI) represents a promising area of research within the realm of medicinal chemistry. Its potential anticancer and antiviral properties highlight the importance of carbamic acid derivatives in drug design and therapeutic applications. Ongoing studies are essential to fully elucidate the mechanisms underlying these biological activities and to explore their clinical relevance.
6. Future Directions
Further research should focus on:
- Detailed mechanistic studies to understand how these compounds interact at the molecular level.
- Clinical trials to assess efficacy and safety in human subjects.
- Exploration of structure-activity relationships (SAR) to optimize therapeutic profiles.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
